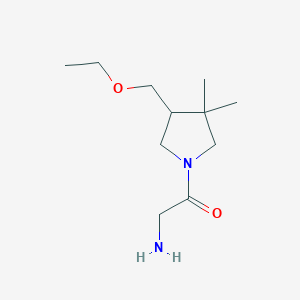

![molecular formula C9H16N4O B1491187 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098047-63-1](/img/structure/B1491187.png)

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Vue d'ensemble

Description

The compound “3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane” is a derivative of bicyclo[3.1.1]heptane . Bicyclo[3.1.1]heptane derivatives have been studied for their potential as high-energy density compounds (HEDCs) . The presence of an aza nitrogen atom and nitro substituent in these derivatives is significant for improving heat of formation (HOF), density, and detonation properties .

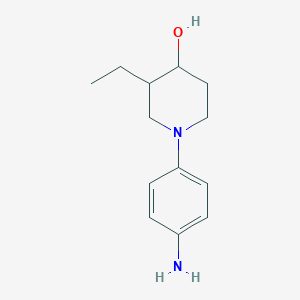

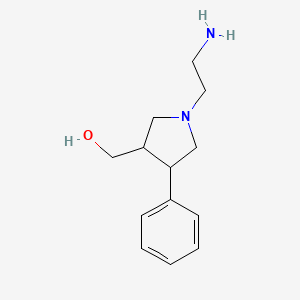

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.1]heptane derivatives is determined by theoretical methods . The geometric structure calculations are performed at B3LYP/6-311G (d,p) and B3P86/6-311G (d,p) levels . The number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties .Chemical Reactions Analysis

The chemical reactions of bicyclo[3.1.1]heptane derivatives involve the calculation of detonation performances, bond dissociation energies (BDE), and impact sensitivity . The N–NO2 bond is the trigger bond for all designed compounds . The BDE values are between 86.95 and 179.71 kJ mol−1 and meet the requirement for HEDCs .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.1]heptane derivatives are determined by their density, heat of sublimation, and impact sensitivity . These properties are estimated by electrostatic potential analysis of the molecular surface .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, including compounds related to "3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane," are highlighted as pivotal building blocks in medicinal chemistry. These compounds, due to their structural uniqueness, provide a framework for the development of novel therapeutic agents. The synthesis of these compounds often starts from inexpensive materials, employing straightforward chemistry to achieve the desired structures, thus indicating their practicality in research applications (Walker et al., 2012).

Aromatase Inhibitory Activity

Certain azabicyclo derivatives exhibit significant in vitro inhibition of human placental aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. These compounds, including novel achiral azabicyclo[3.1.1]heptane derivatives, have demonstrated potential as drugs for the endocrine therapy of hormone-dependent tumors, such as breast cancer, showcasing the therapeutic application potential of azabicyclo compounds (Staněk et al., 1991).

Catalytic Construction of Azabicyclo Carbaldehydes

Innovative synthetic methodologies have been developed for constructing azabicyclo[4.1.0] and [5.1.0] carbaldehydes from carbene progenitors, utilizing rhodium-catalyzed intramolecular cyclopropanation. This process underscores the versatility and efficiency of synthesizing complex azabicyclo structures, which are invaluable in drug discovery and development (Pan et al., 2015).

Analgesic Agents

1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized and evaluated as nonnarcotic analgesic agents, demonstrating significant analgesic potency in preclinical models. This research highlights the potential of azabicyclo compounds in developing new pain management therapies without the narcotic side effects associated with traditional analgesics (Epstein et al., 1981).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs) .

Mode of Action

It’s known that the number of aza nitrogen atoms and no2 groups are two important factors for improving the heat of formation (hof), density, and detonation properties of similar compounds .

Result of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs), with a focus on their detonation properties .

Action Environment

It’s known that thermal stability generally decreases with increasing nitro groups in similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-14-9-7-4-8(9)6-13(5-7)3-2-11-12-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZEWZAEAFFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC1CN(C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)

![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)